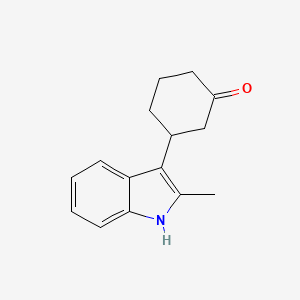
Cyclohexanone, 3-(2-methyl-1H-indol-3-yl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclohexanone, 3-(2-methyl-1H-indol-3-yl)- is a compound that features a cyclohexanone moiety attached to a 2-methyl-1H-indole group. Indole derivatives are significant in both natural products and synthetic compounds due to their wide range of biological activities. This compound is of interest in various fields, including medicinal chemistry and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing indole derivatives, including Cyclohexanone, 3-(2-methyl-1H-indol-3-yl)-, is the Fischer indole synthesis. This involves the reaction of phenylhydrazine with cyclohexanone in the presence of an acid catalyst such as methanesulfonic acid under reflux conditions . The reaction typically proceeds with good yields and can be optimized by adjusting the reaction time and temperature.
Industrial Production Methods
Industrial production of indole derivatives often involves multi-step synthesis processes that can be scaled up for large-scale production. These methods may include the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of solvents, catalysts, and purification techniques is crucial to achieving high purity and efficiency in industrial settings.
Chemical Reactions Analysis
Types of Reactions
Cyclohexanone, 3-(2-methyl-1H-indol-3-yl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Electrophilic substitution reactions can occur on the indole ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents are used under acidic or basic conditions to achieve substitution on the indole ring.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of functionalized indole derivatives.
Scientific Research Applications
Cyclohexanone, 3-(2-methyl-1H-indol-3-yl)- has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: The compound is investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Cyclohexanone, 3-(2-methyl-1H-indol-3-yl)- involves its interaction with various molecular targets and pathways. Indole derivatives often act by binding to specific receptors or enzymes, modulating their activity. For example, some indole compounds inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells . The exact mechanism depends on the specific structure and functional groups of the compound.
Comparison with Similar Compounds
Cyclohexanone, 3-(2-methyl-1H-indol-3-yl)- can be compared with other indole derivatives such as:
Indole-3-carboxaldehyde: Known for its role in multicomponent reactions and synthesis of biologically active molecules.
1-methyl-1H-indole-3-carboxylic acid: Used in the synthesis of various pharmaceuticals and agrochemicals.
2-methyl-1H-indole: A simpler indole derivative with applications in organic synthesis and medicinal chemistry.
The uniqueness of Cyclohexanone, 3-(2-methyl-1H-indol-3-yl)- lies in its specific structure, which combines the properties of both cyclohexanone and indole moieties, making it a versatile compound for various applications.
Properties
CAS No. |
439117-54-1 |
|---|---|
Molecular Formula |
C15H17NO |
Molecular Weight |
227.30 g/mol |
IUPAC Name |
3-(2-methyl-1H-indol-3-yl)cyclohexan-1-one |
InChI |
InChI=1S/C15H17NO/c1-10-15(11-5-4-6-12(17)9-11)13-7-2-3-8-14(13)16-10/h2-3,7-8,11,16H,4-6,9H2,1H3 |
InChI Key |
NGTKBKIGCMEKGR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)C3CCCC(=O)C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















